
N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of benzamides and has been shown to exhibit promising anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in regulating gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide exhibits promising anti-cancer properties and has been extensively studied in vitro and in vivo. However, like any other chemical compound, N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has certain limitations. For example, the solubility of this compound in aqueous solutions is limited, which can make it challenging to administer in vivo. In addition, the toxicity of this compound has not been fully characterized, which could limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for research involving N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One potential avenue of research is to further elucidate the mechanism of action of this compound, particularly with respect to its interaction with HDAC enzymes. Another potential direction is to optimize the synthesis of this compound and develop more efficient methods for its administration in vivo. Finally, future studies could explore the potential use of N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential use as an anti-cancer agent. In vitro studies have shown that this compound exhibits anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-25-16-6-5-13(18(22)19-14-3-2-4-15(21)12-14)11-17(16)27(23,24)20-7-9-26-10-8-20/h2-6,11-12,21H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEARAKUHIVDNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)
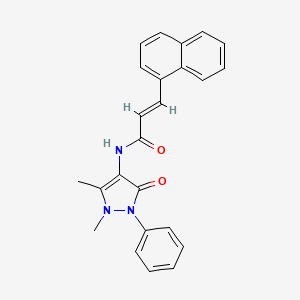
![N-[2-(4-morpholinyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3437871.png)
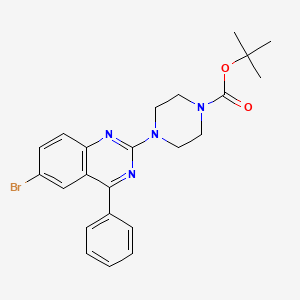
![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
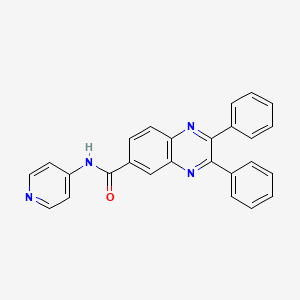
![N-(5-bromo-2-pyridinyl)-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B3437883.png)
![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)
![2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 2-nitrobenzoate](/img/structure/B3437903.png)
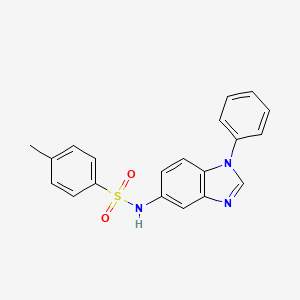
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-iodophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3437910.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropoxyphenyl)acetamide](/img/structure/B3437917.png)
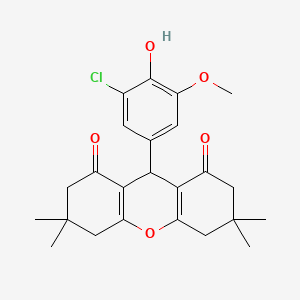
![ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B3437938.png)